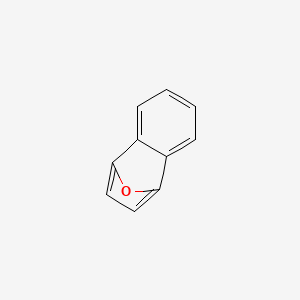

1,4-Epoxynaphthalene

描述

1,4-Epoxynaphthalene (IUPAC name: 11-Oxatricyclo[6.2.1.0²,⁷]undeca-2,4,6,9-tetraene; CAS: 573-57-9) is a bicyclic epoxide derivative of naphthalene. Its molecular formula is C₁₀H₈O, with an average molecular mass of 144.17 g/mol . The compound features an oxygen bridge (epoxide group) spanning the 1,4-positions of the naphthalene ring system, resulting in a strained tricyclic structure.

Structure

2D Structure

属性

CAS 编号 |

236-81-7 |

|---|---|

分子式 |

C10H6O |

分子量 |

142.15 g/mol |

IUPAC 名称 |

11-oxatricyclo[6.2.1.02,7]undeca-1(10),2,4,6,8-pentaene |

InChI |

InChI=1S/C10H6O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6H |

InChI 键 |

ZKPRFGFRFQXTIU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C3=CC=C2O3 |

产品来源 |

United States |

准备方法

1,4-Epoxynaphthalene can be synthesized through several methods. One common synthetic route involves the reaction of naphthalene with peracids, such as peracetic acid, to form the epoxide ring . Another method involves the Diels-Alder reaction of furan with naphthalene derivatives under high-pressure conditions . Industrial production methods typically involve the use of these synthetic routes, with purification steps including recrystallization and sublimation to obtain high-purity this compound .

化学反应分析

1,4-Epoxynaphthalene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthalene-1,4-dione using oxidizing agents such as potassium permanganate.

Substitution: It can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.

Common reagents used in these reactions include peracids for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions include naphthalene-1,4-dione, 1,4-dihydronaphthalene, and substituted naphthalene derivatives .

科学研究应用

Scientific Research Applications

- Pharmaceutical Development 1,4-Epoxynaphthalene derivatives serve as key intermediates in synthesizing pharmaceuticals, particularly those targeting neurological disorders . Their unique structures allow for the development of drugs with enhanced efficacy and reduced side effects .

- Organic Synthesis this compound is employed in organic synthesis as a versatile building block . Researchers can modify its structure to create new compounds, facilitating the discovery of novel materials and chemicals . For example, it can be used in cycloaddition reactions to produce complex polycyclic structures .

- Material Science This compound is used in developing advanced materials, including polymers and coatings . Its properties contribute to improved durability and performance in industrial applications .

- Biochemical Research In biochemical studies, it acts as a valuable tool for understanding enzyme mechanisms and metabolic pathways, aiding researchers in drug discovery and development .

Chemical Reactions and Product Formation

1,4-Dihydro-1,4-epoxynaphthalene-6,7-dicarbonitrile can undergo several chemical reactions, leading to the formation of various products:

- Oxidation: Formation of diols

- Reduction: Formation of primary amines

- Substitution: Formation of substituted naphthalene derivatives

Case Studies

- Cycloaddition Reactions: 1,4-dihydronaphthalene 1,4-epoxide reacts with cyclooctatetraene to yield products like 2a,3,3a,4,9,9a,10,10a-octahydro-4,9-epoxy-3,10-ethenocyclobuta[b]anthracene .

- Hydrogenolysis of Epoxy Resins: A nickel-palladium catalyst supported on cerium oxide (Ni1Pd1/CeO2) has been used in the hydrogenolysis of epoxy resins, like those based on bisphenol A (BPA) . This process can efficiently decompose the epoxy resin into phenolic products . For instance, hydrogenolysis of BPA-based epoxy resin cured with 4-methylhexahydrophthalic anhydride (MHHPA) resulted in a 52% yield of BPA .

Data Table

作用机制

The mechanism of action of 1,4-epoxynaphthalene involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates . These intermediates can interact with various molecular targets, including enzymes and nucleic acids, potentially leading to biological effects . The pathways involved in these reactions often include nucleophilic attack on the epoxide ring, resulting in the formation of new chemical bonds .

相似化合物的比较

Key Properties:

- Synthesis: 1,4-Epoxynaphthalene is synthesized via epoxidation of naphthalene-1,4-dione (1,4-naphthoquinone) using hydrogen peroxide (H₂O₂) .

- Reactivity : The epoxide group undergoes ring-opening reactions under acidic or nucleophilic conditions. For example, in simulated lung fluids (Gamble’s solution), it is converted to 1,2-dihydro-1-naphthol via bioreduction .

- Applications : It serves as a model compound in graphene oxide (GO) biotransformation studies, mimicking the behavior of epoxy-rich domains in GO .

Structural and Functional Analogues

The table below compares this compound with structurally related naphthalene derivatives:

Reactivity and Stability

This compound vs. 1,4-Naphthoquinone

- Reactivity: this compound undergoes ring-opening reactions in biological environments (e.g., lung fluids) to form hydroxylated derivatives like 1,2-dihydro-1-naphthol . 1,4-Naphthoquinone is redox-active and reduces to 1,4-dihydro-1,4-naphthalenediol in the presence of citrate or ascorbate .

- Synthetic Utility: Both compounds are intermediates in synthesizing anti-cancer agents. For example, 1,4-naphthoquinone derivatives exhibit anti-proliferative activity against tumor cells .

This compound vs. 1,4-Dihydroxynaphthalene

- Stability: 1,4-Dihydroxynaphthalene is more stable due to resonance stabilization of its phenolic groups, whereas the epoxide’s strained ring makes it prone to hydrolysis .

Research Findings

- Biotransformation in Lung Fluids: this compound and 1,4-naphthoquinone are reduced to phenolic derivatives in Gamble’s solution (pH 7.4), while carboxylic acid analogues (e.g., benzoic acid) remain inert . This highlights the role of epoxide and quinone groups in nanomaterial degradation pathways .

- Synthetic Pathways: Epoxidation of 1,4-naphthoquinone using H₂O₂ or enzymatic methods yields this compound with high regioselectivity . 1,4-Dihydroxynaphthalene is synthesized via reduction of 1,4-naphthoquinone or direct hydroxylation of naphthalene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。